2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide
Overview
Description
2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide is an organic compound with the molecular formula C9H9ClN2O4 It is a derivative of acetamide, featuring a chloro group, a methoxy group, and a nitro group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide typically involves the reaction of 2-methoxy-4-nitroaniline with chloroacetyl chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like toluene at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Hydrolysis: Acidic or basic conditions with water.
Major Products Formed
Nucleophilic substitution: Formation of substituted amides or thioamides.
Reduction: Formation of 2-chloro-N-(2-methoxy-4-aminophenyl)acetamide.
Hydrolysis: Formation of 2-methoxy-4-nitroaniline and acetic acid.
Scientific Research Applications
2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be used in the development of novel materials with specific properties.
Biological Studies: It serves as a probe or reagent in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: It is utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The presence of functional groups like the nitro and chloro groups can influence its reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-methoxy-2-nitrophenyl)acetamide
- 2-(2-chloro-phenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide
Uniqueness
2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O4/c1-16-8-4-6(12(14)15)2-3-7(8)11-9(13)5-10/h2-4H,5H2,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMQDDKJZPKLFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401306 | |
Record name | 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50401306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67291-72-9 | |
Record name | 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50401306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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